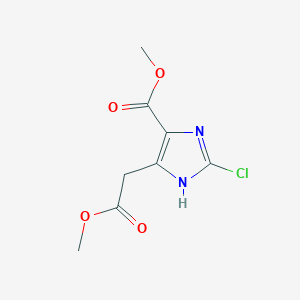
methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a carboxylate ester group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia or an amine.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Methoxy Group Addition: The methoxy group can be added through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
Substitution Reactions: Products such as 2-azido-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate.
Oxidation Reactions: Products such as 2-chloro-5-(2-formyl-2-oxoethyl)-1H-imidazole-4-carboxylate.
Reduction Reactions: Products such as 2-chloro-5-(2-methoxy-2-hydroxyethyl)-1H-imidazole-4-carboxylate.
Scientific Research Applications
Methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(2-hydroxy-2-oxoethyl)-1H-imidazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-chloro-5-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.
Uniqueness
Methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is unique due to the specific combination of functional groups attached to the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92380-76-2 |
|---|---|
Molecular Formula |
C8H9ClN2O4 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
methyl 2-chloro-5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4/c1-14-5(12)3-4-6(7(13)15-2)11-8(9)10-4/h3H2,1-2H3,(H,10,11) |
InChI Key |
YEYHVIUAVKWSFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















